Cas no 1422982-27-1 (5-phenyl-1H-indazole-3-carboxylic acid)

5-phenyl-1H-indazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-phenyl-1H-indazole-3-carboxylic acid
- 1H-Indazole-3-carboxylic acid, 5-phenyl-
-
- インチ: 1S/C14H10N2O2/c17-14(18)13-11-8-10(6-7-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
- InChIKey: NQLJPOQFWLZVCB-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(C3=CC=CC=C3)C=C2)C(C(O)=O)=N1
5-phenyl-1H-indazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM472776-250mg |
5-phenyl-1H-indazole-3-carboxylic acid |
1422982-27-1 | 95%+ | 250mg |
$154 | 2023-02-18 | |
Chemenu | CM472776-100mg |
5-phenyl-1H-indazole-3-carboxylic acid |
1422982-27-1 | 95%+ | 100mg |
$88 | 2023-02-18 | |
A2B Chem LLC | BA57803-100mg |
5-phenyl-1H-indazole-3-carboxylic acid |
1422982-27-1 | 96% | 100mg |
$94.00 | 2024-01-04 | |
A2B Chem LLC | BA57803-2mg |
5-phenyl-1H-indazole-3-carboxylic acid |
1422982-27-1 | 2mg |
$86.00 | 2024-04-20 | ||
Chemenu | CM472776-1g |
5-phenyl-1H-indazole-3-carboxylic acid |
1422982-27-1 | 95%+ | 1g |
$301 | 2023-02-18 | |
eNovation Chemicals LLC | Y1257230-250mg |
5-phenyl-1H-indazole-3-carboxylic acid |
1422982-27-1 | 96% | 250mg |
$235 | 2023-05-17 | |
1PlusChem | 1P01KZE3-100mg |
5-phenyl-1H-indazole-3-carboxylic acid |
1422982-27-1 | 96% | 100mg |
$92.00 | 2023-12-21 | |
A2B Chem LLC | BA57803-5mg |
5-phenyl-1H-indazole-3-carboxylic acid |
1422982-27-1 | 5mg |
$118.00 | 2024-04-20 | ||
A2B Chem LLC | BA57803-3mg |
5-phenyl-1H-indazole-3-carboxylic acid |
1422982-27-1 | 3mg |
$105.00 | 2024-04-20 | ||
eNovation Chemicals LLC | Y1257230-250mg |
5-phenyl-1H-indazole-3-carboxylic acid |
1422982-27-1 | 96% | 250mg |
$1165 | 2025-02-21 |
5-phenyl-1H-indazole-3-carboxylic acid 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
5-phenyl-1H-indazole-3-carboxylic acidに関する追加情報
Introduction to 5-phenyl-1H-indazole-3-carboxylic acid (CAS No. 1422982-27-1)
5-phenyl-1H-indazole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1422982-27-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the indazole family, a class of molecules characterized by a fused benzene and pyrrole ring system, which has been extensively studied for its role in various biological processes and therapeutic applications.
The molecular structure of 5-phenyl-1H-indazole-3-carboxylic acid consists of a phenyl group attached to an indazole core, with a carboxylic acid functional group at the 3-position. This specific arrangement of functional groups makes it a versatile scaffold for drug discovery, enabling modifications that can enhance its pharmacological properties. The presence of both aromatic and heterocyclic components in its structure contributes to its ability to interact with biological targets in multiple ways, making it a promising candidate for further investigation.
In recent years, there has been growing interest in indazole derivatives due to their reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The carboxylic acid moiety in 5-phenyl-1H-indazole-3-carboxylic acid provides opportunities for further chemical modifications, such as esterification or amidation, which can tailor the compound’s solubility, bioavailability, and binding affinity to specific biological targets. These modifications are crucial in the development of novel therapeutic agents that can address unmet medical needs.
One of the most compelling aspects of 5-phenyl-1H-indazole-3-carboxylic acid is its potential role in modulating enzyme activity and receptor interactions. The indazole core is known to interact with various enzymes and receptors involved in critical biological pathways, making it a valuable starting point for designing molecules that can interfere with disease-causing mechanisms. For instance, studies have suggested that indazole derivatives may inhibit kinases and other enzymes implicated in cancer progression, providing a basis for developing targeted therapies.
Recent advancements in computational chemistry and molecular modeling have enhanced our ability to predict the binding modes of 5-phenyl-1H-indazole-3-carboxylic acid with biological targets. These computational approaches allow researchers to design analogs with improved potency and selectivity by optimizing the compound’s structure based on virtual screening results. Such high-throughput methods have accelerated the discovery process, enabling faster identification of lead compounds for further development.
The synthesis of 5-phenyl-1H-indazole-3-carboxylic acid is another area of active research. Researchers have developed various synthetic routes that leverage modern organic chemistry techniques to produce this compound efficiently and in high purity. These synthetic strategies are essential for ensuring that subsequent biological evaluations are conducted using material of consistent quality. Additionally, green chemistry principles have been increasingly applied to these synthetic processes to minimize environmental impact and improve sustainability.
Biological assays have revealed that 5-phenyl-1H-indazole-3-carboxylic acid exhibits notable activity against certain pathogens and disease-related proteins. For example, preliminary studies have shown that this compound may inhibit the growth of multidrug-resistant bacteria by interfering with their cell wall synthesis or metabolic pathways. Similarly, it has demonstrated potential in preclinical models as an inhibitor of inflammatory cytokines, suggesting its utility in treating chronic inflammatory diseases.
The pharmacokinetic properties of 5-phenyl-1H-indazole-3-carboxylic acid are also under investigation to better understand how it behaves within the body after administration. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are critical factors that determine the compound’s suitability for clinical use. Advanced analytical techniques, including mass spectrometry and high-performance liquid chromatography (HPLC), are employed to study these properties systematically.
In conclusion,5-phenyl-1H-indazole-3-carboxylic acid (CAS No. 1422982-27-1) represents a significant area of interest in medicinal chemistry due to its structural features and potential therapeutic applications. Ongoing research continues to explore its biological activities and optimize its synthetic pathways, paving the way for new treatments targeting various diseases. As our understanding of molecular interactions advances, compounds like this are likely to play an increasingly important role in addressing global health challenges.
1422982-27-1 (5-phenyl-1H-indazole-3-carboxylic acid) 関連製品
- 2567497-46-3(3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)
- 1849255-16-8(3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride)
- 1249638-14-9(3-(methanesulfinylmethyl)aniline)
- 1049419-25-1(N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide)
- 1950723-04-2(6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one)
- 1135241-36-9(4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid)
- 1361676-09-6(3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine)
- 2228291-78-7({2-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine)
- 2657-28-5(2',4',6'-trihydroxy-3'-methylacetophenone)
- 1251286-46-0(2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-(1-methylethyl)-)



